molecular formula C18H22N6O3S2 B10975992 2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10975992
M. Wt: 434.5 g/mol
InChI Key: URTDPXXLUMBDME-UHFFFAOYSA-N
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Description

2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized furans, reduced triazoles, and substituted thiazoles .

Scientific Research Applications

2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N6O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[2-[[5-(furan-2-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H22N6O3S2/c1-5-8-24-15(12-7-6-9-27-12)21-22-18(24)28-10-13(25)20-17-19-11(2)14(29-17)16(26)23(3)4/h6-7,9H,5,8,10H2,1-4H3,(H,19,20,25)

InChI Key

URTDPXXLUMBDME-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C3=CC=CO3

Origin of Product

United States

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